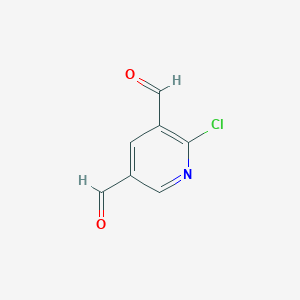

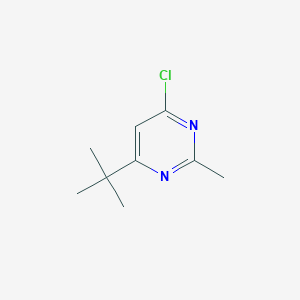

4-(Tert-butyl)-6-chloro-2-methylpyrimidine

Descripción general

Descripción

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its appearance and smell.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Summary of the Application

Tert-butyl compounds are used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .

Methods of Application or Experimental Procedures

A series of novel tert-butyl PI films were constructed based on a low-temperature polymerization strategy . This involved using tetracarboxylic dianhydride and 4,4’-diamino-3,5-ditert butyl biphenyl ether as monomers .

Results or Outcomes

Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high wt% loss temperature (454°C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .

2. Application in the Synthesis of 2-tert-butyl-4-methylphenol

Summary of the Application

The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors .

Methods of Application or Experimental Procedures

An efficient and mild method was established for the alkylation of p-cresol and tert-butyl alcohol . Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .

Results or Outcomes

The conversion of tert-butyl alcohol was significantly affected by the dosage of the catalyst . Only a 24% conversion was obtained when the dosage of the catalyst was 5 mol% (based on the amount of tert-butyl alcohol), and the conversion of tert-butyl alcohol increased with the increase in the dosage of the catalyst .

3. Application in the Production of Epoxy Resins and Polycarbonate Resins

Summary of the Application

4-tert-Butylphenol, a compound similar to 4-(Tert-butyl)-6-chloro-2-methylpyrimidine, is used in the production of epoxy resins and polycarbonate resins .

Methods of Application or Experimental Procedures

4-tert-Butylphenol is reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .

Results or Outcomes

The resulting epoxy resins and polycarbonate resins have a wide range of applications, including in the production of coatings, adhesives, and various plastic materials .

4. Application as a Solvent and Octane Booster

Summary of the Application

tert-Butyl alcohol, another compound similar to 4-(Tert-butyl)-6-chloro-2-methylpyrimidine, is used as a solvent and as an octane booster in gasoline .

Methods of Application or Experimental Procedures

tert-Butyl alcohol is added to gasoline to increase its octane rating, which improves engine performance . As a solvent, it is used in the extraction and dissolution of various substances .

Results or Outcomes

The addition of tert-Butyl alcohol to gasoline can result in cleaner combustion, reducing engine knocking and improving fuel efficiency . As a solvent, it can aid in the processing and purification of various industrial products .

5. Application in the Production of Phenolic Resins

Summary of the Application

4-tert-Butylphenol, a compound similar to 4-(Tert-butyl)-6-chloro-2-methylpyrimidine, is used in the production of phenolic resins . It has also found use in the production of para tertiary butylphenol formaldehyde resin .

Methods of Application or Experimental Procedures

4-tert-Butylphenol is reacted with formaldehyde to produce the phenolic resin . This reaction is typically catalyzed by an acid or base .

Results or Outcomes

The resulting phenolic resins have a wide range of applications, including in the production of coatings, adhesives, and various plastic materials .

6. Application as a Solvent and Ethanol Denaturant

Summary of the Application

tert-Butyl alcohol, another compound similar to 4-(Tert-butyl)-6-chloro-2-methylpyrimidine, is used as a solvent and ethanol denaturant .

Methods of Application or Experimental Procedures

tert-Butyl alcohol is added to ethanol to make it unsuitable for drinking . As a solvent, it is used in the extraction and dissolution of various substances .

Results or Outcomes

The addition of tert-Butyl alcohol to ethanol makes it bitter and unpalatable, preventing its consumption . As a solvent, it can aid in the processing and purification of various industrial products .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Direcciones Futuras

This could involve suggesting further studies that could be done to better understand the compound’s properties and potential uses.

For a specific compound like “4-(Tert-butyl)-6-chloro-2-methylpyrimidine”, you would need to consult the scientific literature or databases for information. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a library or a database like PubMed or SciFinder, those could be good places to start your search. If you’re doing this research for a class or a project, you might also want to ask your professor or advisor for guidance. They may be able to suggest specific resources or strategies for finding the information you need.

Propiedades

IUPAC Name |

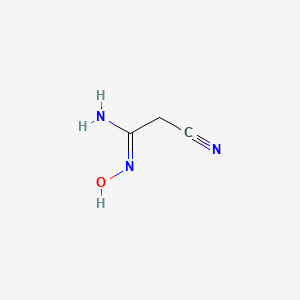

4-tert-butyl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQICAUCNKUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butyl)-6-chloro-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

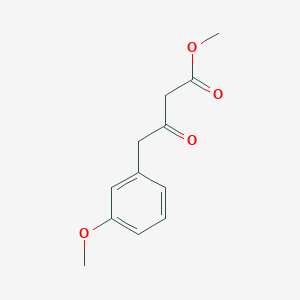

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)

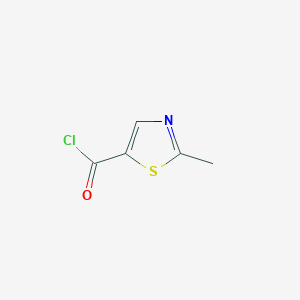

![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)